molecular formula C11H8N2S B117147 10H-Pyrido(3,2-b)(1,4)benzothiazine CAS No. 261-96-1

10H-Pyrido(3,2-b)(1,4)benzothiazine

Cat. No. B117147
CAS RN: 261-96-1
M. Wt: 200.26 g/mol
InChI Key: UKDZROJJLPDLDO-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine is a chemical compound with the molecular formula C11H8N2S . It is an analog of phenothiazine in which an annular nitrogen atom is incorporated into the ring system .


Synthesis Analysis

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine and its derivatives has been a subject of research. For instance, a study describes the synthesis of 10-acetyl-9-chloro/9-bromo/8,9-dichloro-3-nitro-pyrido[3,2-b][1,4]benzothiazines . Another research paper discusses the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium .


Molecular Structure Analysis

The molecular structure of 10H-Pyrido(3,2-b)(1,4)benzothiazine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H, (H,12,13) .


Chemical Reactions Analysis

In terms of chemical reactions, one study reports that the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium affords a mixture of the C-4 proton abstraction product and 2-n-butyl-4a-lithio-10-methyl-2,4a-dihydropyridyl[3,2-b][1,4]benzothiazine, which results from nucleophilic addition at the C-2 position .

Scientific Research Applications

Anticancer Activity

A study by Onoabedje et al. (2019) explored the synthesis and anticancer activity of new 3-amido derivatives of 3-chloro-10Hpyrido[3,2-b][1,4]benzothiazine. These compounds demonstrated significant interaction with cancer receptors and exhibited high anticancer activity, as assessed through molecular docking studies.

Antimicrobial Activities

Kumar et al. (2003) and Kumar and Yadav (2008) conducted studies on the synthesis of 10H-Pyrido[3,2-b][1,4]benzothiazine derivatives with notable antimicrobial properties. These compounds were characterized and evaluated for their effectiveness against various microbial agents, showcasing potential as chemotherapeutic agents (Kumar et al., 2003); (Kumar and Yadav, 2008).

Synthesis of Heterocyclic Compounds

Bastrakov et al. (2016) explored the synthesis of 3-Nitro-10H-pyrido[3,2-b][1,4]benzoxazines, which are part of new heterocyclic systems. These compounds could have various applications in chemical and pharmaceutical research due to their unique structural properties (Bastrakov et al., 2016).

Inhibitory Activity Against Adhesion Molecules

Kaneko et al. (2004) investigated piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine for their inhibitory activity on adhesion molecules like ICAM-1. One compound, ER-49890, showed potent oral inhibitory activities against neutrophil migration and leukocyte accumulation, indicating its potential in treating inflammatory diseases (Kaneko et al., 2004).

properties

IUPAC Name

10H-pyrido[3,2-b][1,4]benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDZROJJLPDLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180733
Record name 10H-Pyrido(3,2-b)(1,4)benzothiazine
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-pyrido[3,2-b][1,4]benzothiazine

CAS RN

261-96-1
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine
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Record name 10H-Pyrido(3,2-b)(1,4)benzothiazine
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Record name 10H-Pyrido(3,2-b)(1,4)benzothiazine
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Record name 10H-pyrido[3,2-b](1,4)benzothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Kumar, AK Yadav - 2008 - nopr.niscpr.res.in
N-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-chloro-7-methyl/7,9-dimethyl/8-chloro-9-methyl-3-nitro pyrido[3,2-b][1,4]benzothiazine have been synthesized by the treatment of 10H-8-…
Number of citations: 3 nopr.niscpr.res.in
EA Onoabedje, SN Okafor, KG Akpomie, UC Okoro - Chemistry, 2019 - academia.edu
1 The synthesis and anticancer activity of a series of new 3-amido derivatives of 3-chloro-10H-pyrido [3, 2-b][1, 4] benzoxazine and 3-chloro-10H-pyrido [3, 2-b][1, 4] benzothiazine is …
Number of citations: 4 www.academia.edu
A Gupta, R Sakhuja, SC Jain - Synthetic Communications, 2007 - Taylor & Francis
N‐Alkylation of 10H‐9‐fluoropyrido[3,2‐b][1,4]‐benzothiazine 5a, 10H‐7‐fluoropyrido[3,2‐b][1,4]‐benzothiazine 5b, and 10H‐7‐chloropyrido[3,2‐b][1,4]‐benzothiazine 5c with different …
Number of citations: 7 www.tandfonline.com
EMH Abbas, TA Farghaly - Monatshefte für Chemie-Chemical Monthly, 2010 - Springer
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1…
Number of citations: 29 link.springer.com
AM Starosotnikov, VV Ivanova, TA Klimova… - Russian Chemical …, 2022 - Springer
New pyrido[3,2-b][1,4]benzoxazines and pyrido[3,2-b][1,4]benzothiazines were synthesized by the base-mediated reactions of substituted 2-chloro-3-nitropyridines with o-amino(thio)…
Number of citations: 1 link.springer.com
MC Egbujor, UC Okoro, SN Okafor… - Journal of …, 2020 - opastpublishers.com
Purpose: This study was carried out to determine the antibacterial activities and molecular docking interactions of some aniline derivatives of monoazaphenothiazine earlier reported. …
Number of citations: 0 www.opastpublishers.com
IM Tsakovska - Bioorganic & medicinal chemistry, 2003 - Elsevier
A series of 25 phenothiazines and structurally related compounds was investigated by QSAR (quantitative structure activity relationship) and 3D-QSAR methods with respect to their …
Number of citations: 37 www.sciencedirect.com
S Mor, S Nagoria, S Sindhu… - Chemistry & Biology …, 2017 - search.ebscohost.com
The aim of present review is to collate literature work reported by various researchers to provide an overview of the available methodologies for the synthesis and diverse biological …
Number of citations: 7 search.ebscohost.com
T Beresneva, E Abele - Chemistry of Heterocyclic Compounds, 2012 - Springer
Phenothiazines and related compounds are of great interest as biologically active compounds [1-4]. Historically, the first phenothiazines were prepared by interaction of diphenylamine …
Number of citations: 9 link.springer.com
IM Moise, E Bîcu, J Dubois, A Farce, B Rigo… - Bioorganic & Medicinal …, 2016 - Elsevier
The phenothiazine group has been identified as a suitable A ring in the structure of tubulin polymerization inhibitors. In our search to identify more potent inhibitors, a study of different …
Number of citations: 5 www.sciencedirect.com

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